molecular formula C15H19NO2 B12917559 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one CAS No. 20381-04-8

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one

Cat. No.: B12917559
CAS No.: 20381-04-8
M. Wt: 245.32 g/mol
InChI Key: XSFAMKAWDRDGMU-UHFFFAOYSA-N
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Description

Properties

CAS No.

20381-04-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

8a-(2,4-dimethylphenyl)-3,4,7,8-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6-one

InChI

InChI=1S/C15H19NO2/c1-11-4-5-13(12(2)10-11)15-7-6-14(17)16(15)8-3-9-18-15/h4-5,10H,3,6-9H2,1-2H3

InChI Key

XSFAMKAWDRDGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C23CCC(=O)N2CCCO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methyltryptophol with iodine azide can lead to the formation of similar pyrrolo-indole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include iodine azide for azidation reactions, and acetic acid as a solvent for isomerization reactions . Reaction conditions such as temperature and pH are carefully controlled to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-methyltryptophol with iodine azide can yield azido-pyrrolo-indole derivatives .

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 8a-(2,4-Dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one exhibit promising antiviral properties. Research has focused on their ability to inhibit viral replication mechanisms, particularly in the context of HIV. The structural features of this compound may enhance its interaction with viral proteins, potentially leading to the development of new antiviral agents .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. For instance, it may interact with specific targets involved in metabolic pathways related to disease processes. This property can be exploited in drug design to create inhibitors that can modulate enzyme activity, thus providing therapeutic benefits in conditions such as cancer and metabolic disorders .

Safety and Efficacy Studies

Clinical evaluations have been conducted to assess the safety and efficacy of compounds derived from or related to this compound. These studies typically focus on pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the effects of the drug on the body). Results indicate that modifications in the chemical structure can significantly influence these parameters, which is crucial for optimizing therapeutic outcomes .

Polymer Development

In materials science, derivatives of this compound are being investigated for their role in creating novel polymers. The unique structural characteristics allow for enhanced mechanical properties and thermal stability in polymer matrices. This application has implications for industries ranging from packaging to aerospace engineering .

Case Studies

Study Objective Findings
Study on Antiviral PropertiesEvaluate the antiviral effects against HIVDemonstrated significant inhibition of viral replication at low concentrations
Enzyme Inhibition ResearchAssess the inhibitory effects on specific metabolic enzymesIdentified effective inhibition leading to reduced disease markers in vitro
Polymer Application StudyInvestigate the incorporation into polymer matricesAchieved improved thermal stability and mechanical strength

These case studies illustrate the versatility and potential impact of this compound across multiple fields.

Mechanism of Action

The mechanism of action of 8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways would depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrrolo-Oxazinone Derivatives

Compounds with analogous bicyclic cores but differing substituents exhibit distinct physicochemical and biological properties. Key examples include:

Table 1: Substituent Effects on Physical Properties
Compound Name (CAS No.) Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Structural Notes
Target Compound (20381-04-8) 2,4-Dimethylphenyl 245.32 - - High thermal stability (b.p. 411°C)
8a-(2-Thienyl) Analog 2-Thienyl 223.29 - - XLogP3 = 0.9; TPSA = 57.8 Ų
8a-(4-Chlorophenyl) Analog (7088-16-6) 4-Chlorophenyl - - - Chlorine enhances electrophilicity
8a-Ethyl-7-(trifluoromethyl) Derivative (8bc) Ethyl/CF₃ - 98–100 27–62 CF₃ group increases lipophilicity
8a-Butyl-7-(trifluoromethyl) Derivative (8cc) Butyl/CF₃ 282.13 158–160 46 Longer alkyl chain raises m.p.

Key Observations :

  • Alkyl vs. Aryl Substituents : Butyl/ethyl groups (e.g., 8cc and 8bc) lower melting points compared to aromatic substituents (e.g., 2,4-dimethylphenyl) due to reduced crystallinity .
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in 8bc and 8cc enhances thermal stability and lipophilicity, as evidenced by their higher molecular weights and melting points .
  • Heterocyclic Substituents : The 2-thienyl analog has a lower molecular weight (223.29 vs. 245.32) and higher topological polar surface area (57.8 Ų), suggesting improved solubility.
Table 3: Bioactivity Comparisons
Compound Bioactivity Mechanism/Application Reference
(-)-Sinensilactam A (261) Inhibits Smad3 phosphorylation Potential antifibrotic agent
8a-(2,4-Dimethylphenyl) Target Compound No direct data - -
Triazolo-Oxazinones Not reported Structural novelty

Insights :

  • Biological data for the target compound and its alkyl/aryl analogs remain underexplored in the provided evidence.

Structural and Conformational Analysis

  • Cis-Configuration : XRD analysis of analogs (e.g., 4d and 8c) confirms a cis-arrangement of the hydroxyl group and oxazacycle oxygen, critical for stereochemical stability .
  • Ring Conformations : In hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one, the six-membered ring adopts a chair conformation, while the pyrrolidine ring exhibits disorder between envelope and planar conformations .

Biological Activity

8a-(2,4-Dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H19NO2
  • Molecular Weight : 245.317 g/mol
  • CAS Number : 20381-04-8
  • Appearance : Pale yellow solid
  • Melting Point : 129-134 °C
  • Solubility : Slightly soluble in chloroform and ethyl acetate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The MTT assay demonstrated that the compound can inhibit cell viability in cancer cell lines such as BxPC-3 (pancreatic cancer), PC-3 (prostate cancer), and HCT-116 (colon cancer) at nanomolar concentrations without affecting normal cells like L929 and WI38 .

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Key Signaling Pathways : It potentially inhibits critical pathways such as the AKT-mTOR pathway and PD1-PD-L1 interactions, which are pivotal in cancer cell proliferation and survival .
  • Induction of Apoptosis : The compound has been shown to activate both extrinsic and intrinsic apoptotic pathways by increasing the activity of caspases involved in programmed cell death .

Comparative Biological Activity Table

Compound NameCAS NumberMolecular FormulaAnticancer ActivityMechanism of Action
This compound20381-04-8C15H19NO2High cytotoxicity against BxPC-3, PC-3, HCT-116Inhibition of AKT-mTOR pathway; apoptosis induction
Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine derivativesVariousVariesSignificant against multiple cancer linesInhibition of various kinases including BTK

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Cytotoxicity : A study conducted on the cytotoxic effects against colorectal cancer cells indicated a significant reduction in cell viability after treatment with the compound. The study noted a dose-dependent response with IC50 values in the low nanomolar range.
  • Mechanistic Insights : Another research effort focused on elucidating the molecular mechanisms involved in apoptosis induction. The study reported increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic markers following treatment with this compound.

Q & A

Basic Research Questions

Q. How is the stereochemistry of 8a-(2,4-dimethylphenyl)tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazin-6(7H)-one confirmed experimentally?

  • Methodological Answer : The stereochemistry is confirmed via single-crystal X-ray diffraction (XRD) analysis. For example, XRD revealed a cis-arrangement of the hydroxyl group in the pyrrole ring and the oxygen atom in the adjacent oxazacycle in related compounds like tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-one derivatives. Refinement software such as OLEX2 is critical for modeling disorder and hydrogen-bonding networks in crystal lattices .

Q. What synthetic routes are reported for pyrrolo-oxazinone scaffolds?

  • Methodological Answer : Multicomponent domino cyclization and flash vacuum thermolysis (FVT) are key methods. For instance, FVT at 950–1000°C under vacuum enables one-step synthesis of hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one derivatives. Purification via silica-gel chromatography and recrystallization (e.g., hexane/CH₂Cl₂) yields high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., chemical shifts for methylphenyl substituents).
  • XRD : Resolves conformational disorder in fused-ring systems (e.g., envelope vs. planar conformations in hexahydro-pyrrolo-oxazines) .
  • HRMS : Validates molecular mass with <5 ppm error .

Advanced Research Questions

Q. How does conformational disorder in the pyrrolo-oxazinone ring system impact crystallographic refinement?

  • Methodological Answer : In hexahydro-pyrrolo[2,1-c][1,4]oxazin-6-one, the five-membered ring exhibits dual conformations (A and B) with occupancy ratios refined to 0.656:0.344. Software like OLEX2 models disorder using restraints on bond lengths and angles. Weak C–H···O hydrogen bonds stabilize the lattice, requiring careful treatment of thermal displacement parameters .

Q. What strategies resolve contradictions in stereochemical assignments for fused oxazacycles?

  • Methodological Answer : Cross-validation between XRD, NOESY NMR, and computational methods (DFT) is critical. For example, XRD data in confirmed the cis-configuration of hydroxyl and oxazacyclic oxygen, which NMR alone might misassign due to dynamic averaging .

Q. How can synthetic yields of pyrrolo-oxazinones be optimized in domino cyclization reactions?

  • Methodological Answer :

  • Catalyst selection : Gold(I) catalysts enable tandem coupling/cyclization with high atom economy (e.g., forming tricyclic systems via C–N/C–O bond formation) .
  • Reaction conditions : Elevated temperatures (e.g., 80–100°C for FVT) and vacuum (1.5 × 10⁻³ Torr) minimize side reactions .

Q. What biological activities are associated with pyrrolo-oxazinone derivatives?

  • Methodological Answer : Derivatives like (-)-sinensilactam A inhibit Smad3 phosphorylation in TGF-β1 signaling pathways, validated via in vitro assays (e.g., human renal proximal tubular cells). Structure-activity relationship (SAR) studies focus on substituent effects (e.g., dimethylphenyl groups) on bioactivity .

Q. How are hydrogen-bonding networks analyzed in pyrrolo-oxazinone crystal structures?

  • Methodological Answer : XRD data (e.g., C–H···O interactions with d(D–A) ≈ 3.2 Å) are mapped using Mercury software. For example, weak hydrogen bonds propagate molecular ribbons along the [010] axis in hexahydro-pyrrolo-oxazines, influencing packing efficiency .

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